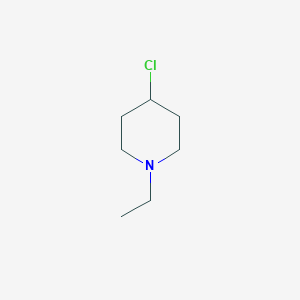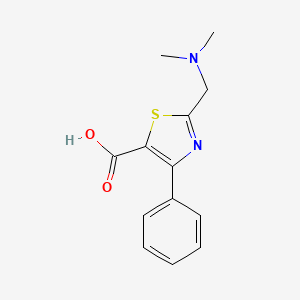
2-((Dimethylamino)methyl)-4-phenylthiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Dimethylamino)methyl)-4-phenylthiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethylamino)methyl)-4-phenylthiazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiazole with benzaldehyde in the presence of a base to form 2-benzylideneaminothiazole. This intermediate is then reacted with dimethylamine and formaldehyde to introduce the dimethylamino group. Finally, the carboxylic acid group is introduced through oxidation using an oxidizing agent such as potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((Dimethylamino)methyl)-4-phenylthiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-((Dimethylamino)methyl)-4-phenylthiazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((Dimethylamino)methyl)-4-phenylthiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the phenyl and thiazole rings provide hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((Dimethylamino)methyl)-4-methylthiazole-5-carboxylic acid
- 2-((Dimethylamino)methyl)-4-ethylthiazole-5-carboxylic acid
- 2-((Dimethylamino)methyl)-4-phenylthiazole-5-sulfonic acid
Uniqueness
2-((Dimethylamino)methyl)-4-phenylthiazole-5-carboxylic acid is unique due to the presence of the phenyl group, which enhances its hydrophobic interactions and potentially increases its biological activity compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C13H14N2O2S |
|---|---|
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
2-[(dimethylamino)methyl]-4-phenyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C13H14N2O2S/c1-15(2)8-10-14-11(12(18-10)13(16)17)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,16,17) |
Clave InChI |
DQRRFHYXRCEZJZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=NC(=C(S1)C(=O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


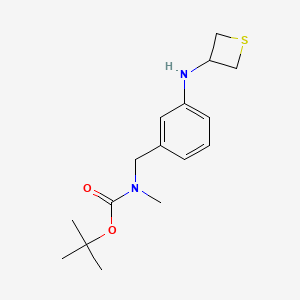

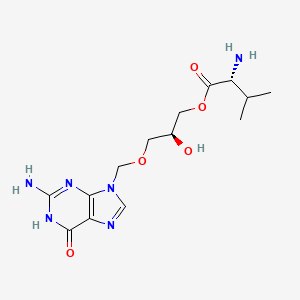
![((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B15225146.png)
![8-Bromo-6-methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15225155.png)

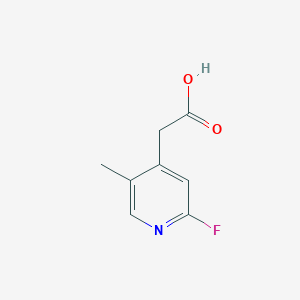
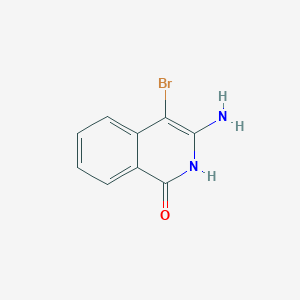
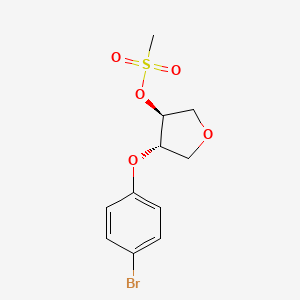
![2-[5-Methyl-2-(thiophen-2-yl)oxazol-4-yl]ethanol](/img/structure/B15225185.png)
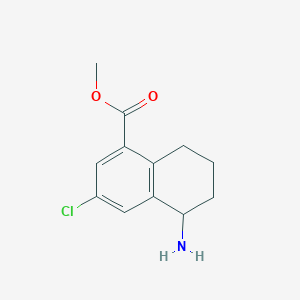
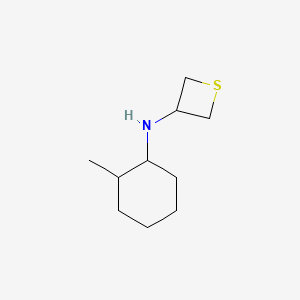
![2-Chloro-4-[4-(methylthio)phenyl]pyrimidine](/img/structure/B15225197.png)
